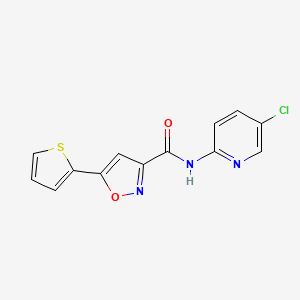
7-chloro-8-methyl-N-(4-methylcyclohexyl)-2-(4-pyridinyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives, including compounds similar to 7-chloro-8-methyl-N-(4-methylcyclohexyl)-2-(4-pyridinyl)-4-quinolinecarboxamide, involves intricate organic reactions that yield heterocyclic structures with diverse functional groups. A notable method includes the cyclization of lithiated pyridine and quinoline carboxamides, leading to the formation of pyrrolopyridines and spirocyclic beta-lactams, highlighting the complexity and versatility of synthetic routes in accessing quinoline derivatives (Clayden, Hamilton, & Mohammed, 2005). Additionally, organocatalytic cycloaddition of β-Ketoesters with azidoquinolines has been employed to synthesize quinoline-triazole carboxylates, demonstrating the diversity of synthetic strategies to introduce various substituents onto the quinoline core (Saraiva, Krüger, & Alves, 2013).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a fused benzene and pyridine ring, which serves as a scaffold for various substitutions that significantly impact their chemical behavior and biological activity. Advanced techniques like X-ray diffraction have been pivotal in determining the crystal structures of quinoline analogs, revealing the impact of substituents on molecular conformation and intermolecular interactions (Główka et al., 1999).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, including cyclocondensation, N-alkylation, and acylation, to yield polycyclic heterocycles with diverse functional groups. These reactions are influenced by the nature of substituents and reaction conditions, demonstrating the compounds' reactivity and potential for chemical modifications (Zhao et al., 2019).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline form, are crucial for their application in various fields. Polymorphic studies have shed light on different crystalline forms of quinoline carboxamides, revealing insights into their stability, dissolution behavior, and physical characteristics, which are essential for their practical applications (Shishkina et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to form complexes with metals or other molecules, define the utility of quinoline derivatives in chemical syntheses and as intermediates in the production of more complex molecules. The versatility in chemical reactions allows for the synthesis of a wide range of compounds with potential applications in materials science, pharmaceuticals, and as catalysts (Hamana & Noda, 1966).
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Research has demonstrated the significance of quinoline derivatives in the development of new antibacterial agents. A study conducted by Domagala et al. (1988) focused on the synthesis of quinoline carboxylic acids, revealing their potent antibacterial activity and the establishment of quantitative structure-activity relationships (QSAR) for these compounds. This research underscores the potential of quinoline derivatives in combating bacterial infections through targeted molecular modifications (Domagala et al., 1988).
Anticonvulsant Activity
Stanton and Ackerman (1983) explored the anticonvulsant activity of certain tetracyclic indole derivatives, providing insights into the therapeutic potential of quinoline-based compounds in epilepsy treatment. Their research highlights the importance of structural modifications in enhancing the efficacy of such compounds (Stanton & Ackerman, 1983).
Eigenschaften
IUPAC Name |
7-chloro-8-methyl-N-(4-methylcyclohexyl)-2-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O/c1-14-3-5-17(6-4-14)26-23(28)19-13-21(16-9-11-25-12-10-16)27-22-15(2)20(24)8-7-18(19)22/h7-14,17H,3-6H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIDWCLEBLKHRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=CC(=NC3=C2C=CC(=C3C)Cl)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-8-methyl-N-(4-methylcyclohexyl)-2-(pyridin-4-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



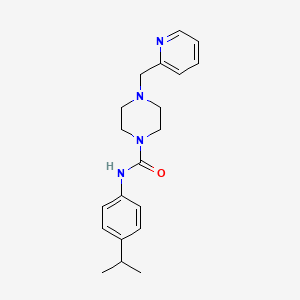
![N-(2-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4623990.png)
![ethyl 2-[({1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4623994.png)

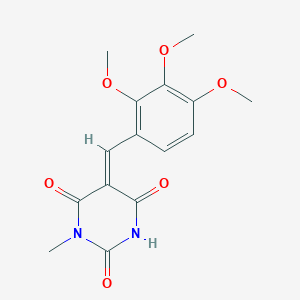
![5,6-dimethyl-2-[(4-methylbenzyl)thio]-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4624009.png)
![ethyl 2-({[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4624021.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4624029.png)
![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4624034.png)
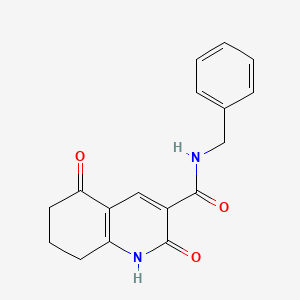
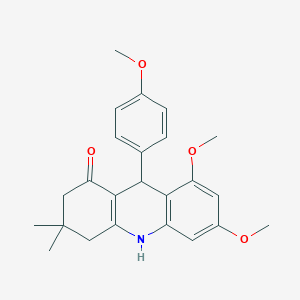
![4-[methyl(phenylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4624049.png)
![4-methoxy-N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}benzenesulfonamide](/img/structure/B4624051.png)
